2-(4-(2-CL-Benzyl)-1-piperazinyl)N'-(4-(dimethylamino)benzylidene)acetohydrazide 2-(4-(2-CL-Benzyl)-1-piperazinyl)N'-(4-(dimethylamino)benzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 315198-42-6
VCID: VC15664932
InChI: InChI=1S/C22H28ClN5O/c1-26(2)20-9-7-18(8-10-20)15-24-25-22(29)17-28-13-11-27(12-14-28)16-19-5-3-4-6-21(19)23/h3-10,15H,11-14,16-17H2,1-2H3,(H,25,29)/b24-15+
SMILES:
Molecular Formula: C22H28ClN5O
Molecular Weight: 413.9 g/mol

2-(4-(2-CL-Benzyl)-1-piperazinyl)N'-(4-(dimethylamino)benzylidene)acetohydrazide

CAS No.: 315198-42-6

Cat. No.: VC15664932

Molecular Formula: C22H28ClN5O

Molecular Weight: 413.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(2-CL-Benzyl)-1-piperazinyl)N'-(4-(dimethylamino)benzylidene)acetohydrazide - 315198-42-6

Specification

CAS No. 315198-42-6
Molecular Formula C22H28ClN5O
Molecular Weight 413.9 g/mol
IUPAC Name 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide
Standard InChI InChI=1S/C22H28ClN5O/c1-26(2)20-9-7-18(8-10-20)15-24-25-22(29)17-28-13-11-27(12-14-28)16-19-5-3-4-6-21(19)23/h3-10,15H,11-14,16-17H2,1-2H3,(H,25,29)/b24-15+
Standard InChI Key JUNBJYJSKPQFGT-BUVRLJJBSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl
Canonical SMILES CN(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Introduction

2-(4-(2-Chlorobenzyl)-1-piperazinyl)N'-(4-(dimethylamino)benzylidene)acetohydrazide is a complex organic compound featuring a piperazine core, which is a common structural motif in many bioactive molecules, particularly in the development of drugs targeting neurological disorders and other medical conditions. This compound belongs to the class of hydrazides and is characterized by the presence of both piperazine and dimethylamino functional groups. These structural features suggest it may have diverse biological activities, particularly in the modulation of neurotransmitter systems.

Synthesis

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)N'-(4-(dimethylamino)benzylidene)acetohydrazide typically involves multi-step reactions starting from readily available precursors. Key steps may include condensation reactions facilitated by solvents like ethanol or methanol and catalysts such as acetic acid or sodium acetate. The purity and yield of the final product can be assessed using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Potential Applications

Due to its structural characteristics, 2-(4-(2-Chlorobenzyl)-1-piperazinyl)N'-(4-(dimethylamino)benzylidene)acetohydrazide is primarily investigated for its potential therapeutic applications in treating neurological disorders. The compound's mechanism of action likely involves modulation of neurotransmitter systems, particularly those associated with serotonin and dopamine pathways. Research focuses on in vitro receptor binding assays and in vivo studies assessing behavioral outcomes to further elucidate its therapeutic potential.

Safety and Handling

The compound is classified as harmful if swallowed and causes skin irritation, indicating the need for careful handling in laboratory settings . Safety precautions should include proper protective gear and adherence to established protocols for handling potentially hazardous chemicals.

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